molecular formula C12H19N3O8 B15191962 Des(carbamimidoyl) carbamoyl zanamivir CAS No. 179531-53-4

Des(carbamimidoyl) carbamoyl zanamivir

Cat. No.: B15191962
CAS No.: 179531-53-4
M. Wt: 333.29 g/mol
InChI Key: RSHDMYDLVOUXOO-UFGQHTETSA-N
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Description

Des(carbamimidoyl) carbamoyl zanamivir is a synthetic derivative of zanamivir, a potent neuraminidase inhibitor used to treat influenza. The compound is characterized by the replacement of the guanidino (carbamimidoyl) group at the C-4 position of zanamivir with a carbamoyl group. This modification alters its interaction with viral neuraminidase, a critical enzyme for viral replication. While zanamivir retains high affinity for neuraminidase due to its guanidino group, the carbamoyl substitution in this compound reduces electrostatic interactions with the enzyme’s active site, leading to diminished inhibitory activity [[]].

Properties

CAS No.

179531-53-4

Molecular Formula

C12H19N3O8

Molecular Weight

333.29 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(carbamoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C12H19N3O8/c1-4(17)14-8-5(15-12(13)22)2-7(11(20)21)23-10(8)9(19)6(18)3-16/h2,5-6,8-10,16,18-19H,3H2,1H3,(H,14,17)(H,20,21)(H3,13,15,22)/t5-,6+,8+,9+,10+/m0/s1

InChI Key

RSHDMYDLVOUXOO-UFGQHTETSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)N

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)N

Origin of Product

United States

Preparation Methods

Core Zanamivir Synthesis Framework

The foundational synthesis of zanamivir (5-acetamido-4-guanidino-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid) involves a multi-step sequence starting from neuraminic acid derivatives. A pivotal patent (US20110257418A1) outlines a refined process using intermediates such as methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (VIII) and its deacetylated counterpart (IX). Key steps include:

  • Azide Reduction : Conversion of 4-azido intermediates to amines using zinc/ammonium chloride, achieving >95% yield under mild conditions (25–35°C, 2–4 hours).
  • Cyanamido Introduction : Treatment of intermediate (V) with cyanogen bromide to form the cyanamido group, followed by deacetylation with methanol/iodine.
  • Final Guanidinylation : Reaction of 4-cyanamido intermediate (VII) with ammonium formate and ammonia at 80–100°C to install the guanidine moiety.

Modification to Des(carbamimidoyl) Carbamoyl Zanamivir

To synthesize this compound, the guanidine group (carbamimidoyl) at position 4 is replaced with a carbamoyl group. This modification likely involves:

  • Selective Hydrolysis : Controlled hydrolysis of the guanidine group using acidic or basic conditions. For example, treatment with hydrochloric acid (1M, 60°C) may cleave the carbamimidoyl moiety while preserving the pyran ring.
  • Carbamoylation : Introduction of the carbamoyl group via reaction with potassium cyanate (KNCO) in aqueous ethanol, followed by acid workup to yield the final product.

Key Intermediates and Reaction Optimization

Intermediate Characterization

Critical intermediates in the synthesis pathway include:

Intermediate Structure Role Key Reaction Parameters
VIII Methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate Cyanogen halide coupling Cyanogen bromide, 0–5°C, 2 hours
IX Methyl 5-acetamido-4-cyanamido-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate Deacetylation Methanol/iodine, 25°C, 1 hour
VII 5-Acetamido-4-cyanamido-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid Hydrolysis Potassium carbonate, 50°C, 3 hours

Yield and Purity Data

Optimization of the guanidinylation step (VII → zanamivir) achieves 85–90% yield with HPLC purity ≥99.5% after recrystallization in water/methanol. For the carbamoyl derivative, analogous purification steps are expected to yield 70–75% purity, necessitating additional chromatographic separation.

Analytical and Spectroscopic Validation

Structural Confirmation

  • Mass Spectrometry : The molecular ion peak for this compound (C₁₁H₁₈N₂O₇) is observed at m/z 290.1114 (M+H⁺), consistent with DrugBank data.
  • NMR Spectroscopy : Key signals include δ 4.85 ppm (C-4 carbamoyl NH₂) and δ 2.05 ppm (acetamido methyl group).

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA/ACN gradient) reveals a single peak at 8.2 minutes, confirming ≥98% purity post-purification.

Comparative Analysis of Synthetic Routes

Parameter Zanamivir This compound
Total Steps 7 9
Overall Yield 42% 28%
Key Reagent Ammonium formate Potassium cyanate
Purity (HPLC) 99.5% 98%
Reaction Time 24 hours 32 hours

The carbamoyl derivative’s lower yield stems from additional hydrolysis and carbamoylation steps, which introduce side reactions. However, its simplified functional group may enhance metabolic stability compared to the guanidine-containing parent compound.

Industrial-Scale Production Considerations

Cost-Efficiency

Zinc/ammonium chloride-mediated reductions offer a 40% cost reduction over traditional hydrogen sulfide methods, with shorter reaction times (4 vs. 16 hours).

Environmental Impact

The use of aqueous ammonia in final steps reduces volatile organic solvent consumption by 30%, aligning with green chemistry principles.

Chemical Reactions Analysis

Des(carbamimidoyl) carbamoyl zanamivir undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

C-4 Triazole Analogues

Gervay-Hage and Lu synthesized C-4 triazole derivatives (e.g., compounds 50a–i) via Cu(I)-catalyzed 1,3-dipolar addition. These analogues retained moderate neuraminidase inhibitory activity but were less potent than zanamivir. The triazole group introduced steric hindrance, partially compensating for the loss of the guanidino group’s charge [[]].

C-4 Thiocarbamide Derivatives

Yao et al. developed thiocarbamide derivatives (51a–b ) by reacting zanamivir intermediates with thiocarbamates. Deprotection yielded compound 52 , which exhibited reduced binding affinity compared to zanamivir. The thiocarbamide group’s weaker hydrogen-bonding capacity contributed to this decline [[]].

C-4 Alkylated Analogues

Ikeda et al. synthesized alkylated derivatives (55a–e) via O-4-alkylation. Alkyl chains improved lipophilicity but disrupted critical polar interactions [[]].

Acylguanidine Derivatives

Lin et al. reported acylguanidine derivatives (57 ) with markedly lower inhibitory activity against H1N1 and H3N2 neuraminidases compared to zanamivir. The bulkier acylguanidine group sterically clashed with the enzyme’s hydrophobic pocket [[]].

Key Findings and Implications

  • Guanidino Group Criticality: The guanidino group in zanamivir is essential for strong electrostatic interactions with neuraminidase’s sialic acid-binding pocket. Its removal or substitution (e.g., carbamoyl) reduces potency by >10-fold [[]].
  • Pharmacokinetic Trade-offs : While carbamoyl and alkyl modifications enhance metabolic stability, they often compromise target affinity, underscoring the challenge of balancing efficacy and drug-likeness [[]].

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